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Compound of Interest

Compound Name:
(S)-3-(Thiophen-2-ylthio)butanoic

acid

Cat. No.: B137558 Get Quote

An In-depth Technical Guide to (S)-3-(Thiophen-2-ylthio)butanoic Acid

Introduction
(S)-3-(Thiophen-2-ylthio)butanoic acid is a chiral organic compound featuring a thiophene

ring linked via a thioether bond to a butanoic acid backbone.[1] Its specific stereochemistry and

the presence of both a carboxylic acid and a thiophene moiety make it a valuable building block

in medicinal chemistry and materials science.[1][2] This technical guide provides a

comprehensive overview of its chemical properties, structure, synthesis, and its role as a key

intermediate, particularly in the development of enzyme inhibitors.[2][3]

Chemical Identity and Structure
The compound's structure incorporates a stereocenter at the C3 position of the butanoic acid

chain, leading to its "(S)" designation based on the Cahn-Ingold-Prelog priority rules.[1] This

specific spatial arrangement is crucial for its biological activity and molecular recognition

properties.[1]

Table 1: Chemical Identifiers and Properties
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Property Value

IUPAC Name (3S)-3-(thiophen-2-ylsulfanyl)butanoic acid[1][4]

CAS Number 133359-80-5[1][2][5]

Molecular Formula C₈H₁₀O₂S₂[1][2][4]

Molecular Weight 202.29 g/mol [1][5]

Appearance White to off-white solid or oily liquid[1][6]

Boiling Point 354.6 °C (Predicted)[1][5]

Density 1.30 g/cm³ (Predicted)[1][5]

pKa 4.25 (Predicted)[1][5][7]

XLogP3 2.4[4]

Canonical SMILES CC(CC(=O)O)SC1=CC=CS1

Isomeric SMILES C--INVALID-LINK--SC1=CC=CS1

InChI Key SIFFRIHCTBGQTC-LURJTMIESA-N[2]

Storage 2-8°C[1][5][7]

Spectroscopic Characterization
While extensive public domain spectral data for the pure (S)-enantiomer is limited, the following

table outlines the predicted key signals based on its molecular structure.[1]

Table 2: Predicted Spectroscopic Signatures
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Technique Key Predicted Signals

¹H NMR

δ 1.50 (d, 3H, CH₃-CH), δ 2.60 (dd, 1H, CH₂-

COO), δ 3.80 (m, 1H, CH-S), δ 7.00-7.50 (m,

3H, thiophene ring protons)[1]

¹³C NMR

Signals corresponding to methyl, methylene,

methine, and carboxylic carbons, as well as four

distinct signals for the thiophene ring carbons.

FTIR

Broad O-H stretch (carboxylic acid) around 3000

cm⁻¹, C=O stretch (carboxylic acid) around

1700 cm⁻¹, C-S stretch.

Mass Spec Molecular ion peak (M⁺) at m/z 202.01.

Experimental Protocols and Synthesis
(S)-3-(Thiophen-2-ylthio)butanoic acid is primarily synthesized through nucleophilic

substitution reactions. The stereochemistry of the final product is dictated by the chirality of the

starting materials.

Synthesis via Ring-Opening of β-Lactone
A common and efficient method involves the condensation of 2-mercaptothiophene with a chiral

β-lactone.[3]

Reactants: 2-Mercaptothiophene and (R)-(+)-β-methyl-β-propiolactone.[3]

Base/Solvent: Triethylamine in an ethereal solvent such as tetrahydrofuran (THF).[3]

Procedure: 2-Mercaptothiophene is dissolved in THF, and triethylamine is added to form the

thiolate salt. (R)-(+)-β-methyl-β-propiolactone is then added to the mixture. The reaction

proceeds via nucleophilic attack of the thiolate on the β-carbon of the lactone, leading to

ring-opening and formation of the desired (S)-enantiomer.[3]

Conditions: The reaction is typically stirred at room temperature (around 25°C) for

approximately 2-5 hours.[3]
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Reactants Conditions

2-Mercaptothiophene

Nucleophilic Ring-Opening

(R)-(+)-β-methyl-β-propiolactone Solvent: THF Base: Triethylamine Temp: 25°C

(S)-3-(Thiophen-2-ylthio)butanoic acid

2-5 hours

Click to download full resolution via product page

Caption: Synthesis of the target compound via β-lactone ring-opening.

Synthesis via Sₙ2 Displacement
This pathway utilizes a chiral 3-halobutanoic acid derivative.[2]

Reactants: Thiophen-2-thiol and a chiral electrophile such as methyl (R)-3-(p-

toluenesulfonyloxy)butyrate or (S)-3-bromobutanoic acid.[1][2]

Base/Solvent: A base like sodium hydride or potassium carbonate is used in an aprotic

solvent like dimethylformamide (DMF) or THF.[1]

Procedure: The base deprotonates thiophen-2-thiol to form the nucleophilic thiolate anion.

This anion then displaces the leaving group (e.g., bromide or tosylate) from the chiral

butanoic acid derivative in an Sₙ2 reaction. To obtain the (S)-product, an (R)-configured

starting material is often used, as the Sₙ2 mechanism proceeds with an inversion of

stereochemistry.[2] Historically, these reactions were run for several days at low
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temperatures to maintain chirality, but optimized procedures at higher temperatures (41-

45°C) can be completed in 2-4 hours.[2][8]

Thiophen-2-thiolate
(from Thiophen-2-thiol + Base)

Sₙ2 Reaction

Chiral Electrophile
(e.g., Methyl (R)-3-tosyloxybutyrate)

Inversion of
stereocenter

Methyl (S)-3-(thiophen-2-ylthio)butanoate

Acid Hydrolysis

(S)-3-(Thiophen-2-ylthio)butanoic acid

Click to download full resolution via product page

Caption: Synthetic workflow involving an Sₙ2 displacement reaction.

Biohydrolysis Method
For the conversion of the corresponding nitrile, enzymatic hydrolysis has proven effective

where chemical methods failed.

Substrate: (S)-3-(thiophen-2-ylthio)butanenitrile.[9]

Biocatalyst: Whole cells of bacterial strains expressing nitrile hydratase and amidase

activities, such as recombinant Rhodococcus erythropolis.[9]
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Procedure: The nitrile is directly hydrolyzed by the bacterial enzymes to the corresponding

carboxylic acid. This biocatalytic method is highly selective and can be performed on a gram

scale.[9]

Applications and Mechanism of Action
(S)-3-(Thiophen-2-ylthio)butanoic acid is a significant intermediate in the synthesis of more

complex molecules, particularly for pharmaceutical applications.[1]

Enzyme Inhibitors: It is a key precursor for the synthesis of carbonic anhydrase inhibitors.[2]

[3] These drugs are used to treat ocular hypertension and glaucoma.[3] The compound's

structure provides the necessary chiral scaffold for building molecules designed to fit into the

active sites of specific enzymes.[2]

General Mechanism: As a fragment in larger molecules, its thiophene ring can engage in

interactions with aromatic residues in an enzyme's active site, while the carboxylic acid

group can form crucial hydrogen bonds with amino acid residues.[1] This dual interaction can

effectively block the enzyme's catalytic activity.[1]

Materials Science: Precursors analogous to this compound are used in the development of

organic semiconductors. The chiral side chain can influence the conformation and electronic

properties of polythiophene-based materials.[2]

Inhibitor Molecule Enzyme Active Site

Thiophene Ring

Enzyme Inhibition

π-π stacking / hydrophobic interaction

Carboxylic Acid Group

Hydrogen Bonding

Aromatic Residues Amino Acid Residues

Click to download full resolution via product page

Caption: General mechanism of enzyme inhibition by derivatives.
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Conclusion
(S)-3-(Thiophen-2-ylthio)butanoic acid is a well-characterized chiral intermediate with

significant value in drug discovery and materials science. Its stereospecific synthesis is

achievable through several reliable chemical and biological methods. The compound's

structural features make it an ideal starting point for the development of potent enzyme

inhibitors, most notably for carbonic anhydrase. This guide provides researchers and drug

development professionals with the core technical information necessary to utilize this versatile

chemical building block in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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